5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine 5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18367684
InChI: InChI=1S/C11H13N3S/c1-8-4-2-3-5-9(8)6-7-10-13-14-11(12)15-10/h2-5H,6-7H2,1H3,(H2,12,14)
SMILES:
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC18367684

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Methylphenethyl)-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name 5-[2-(2-methylphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C11H13N3S/c1-8-4-2-3-5-9(8)6-7-10-13-14-11(12)15-10/h2-5H,6-7H2,1H3,(H2,12,14)
Standard InChI Key LFBAJWWNNFECCE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CCC2=NN=C(S2)N

Introduction

Structural and Nomenclature Analysis

The systematic name 5-(2-methylphenethyl)-1,3,4-thiadiazol-2-amine denotes a five-membered heterocyclic ring containing one sulfur (S) and two nitrogen (N) atoms. The thiadiazole core is substituted at position 5 with a 2-methylphenethyl group (-CH2CH2-C6H3(CH3)) and at position 2 with an amine (-NH2). The molecular formula is C11H13N3S, with a molecular weight of 219.3 g/mol . The 2-methylphenethyl moiety introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interactions with biological targets .

Synthetic Methodologies

Cyclization Approaches

The Hurd-Mori reaction is a classic route for synthesizing 1,3,4-thiadiazoles, involving the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) . For 5-(2-methylphenethyl)-1,3,4-thiadiazol-2-amine, a plausible synthesis could involve:

  • Preparation of 2-methylphenethylcarboxylic acid: Reacting 2-methylphenethyl bromide with a cyanide source (e.g., KCN) followed by hydrolysis to yield the corresponding carboxylic acid.

  • Formation of thiosemicarbazide: Condensing the carboxylic acid with thiosemicarbazide in refluxing ethanol.

  • Cyclization: Treating the intermediate with POCl3 to form the thiadiazole ring .

This method aligns with protocols used for analogous compounds, such as 5-phenyl-1,3,4-thiadiazol-2-amine, which was synthesized in a single step with a yield of 78% .

Alternative Routes

Spectral Characterization

Infrared (IR) Spectroscopy

Key IR absorptions would include:

  • N-H stretch: ~3300–3400 cm⁻¹ (primary amine).

  • C-S and C-N stretches: 650–750 cm⁻¹ (thiadiazole ring) .

  • Aromatic C-H bends: ~700–900 cm⁻¹ (2-methylphenethyl group) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 6.8–7.3 ppm (multiplet, 4H from 2-methylphenethyl).

    • Methyl group: δ 2.3 ppm (singlet, 3H from -CH3).

    • Ethyl chain: δ 2.7–3.1 ppm (triplet, 2H, -CH2-) and δ 1.8–2.1 ppm (multiplet, 2H, -CH2-).

    • Amine protons: δ 5.1 ppm (broad, 2H, -NH2) .

  • ¹³C NMR:

    • Thiadiazole carbons: δ 155–165 ppm (C-2 and C-5).

    • Aromatic carbons: δ 125–140 ppm.

    • Aliphatic carbons: δ 20–40 ppm (-CH3 and -CH2-) .

Mass Spectrometry

The molecular ion peak at m/z 219.3 (M⁺) would confirm the molecular weight. Fragmentation patterns might include loss of the 2-methylphenethyl group (-105 amu) and subsequent cleavage of the thiadiazole ring .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water due to the hydrophobic 2-methylphenethyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Likely air- and heat-sensitive, requiring storage under inert gas at 0–10°C .

Crystallography

X-ray diffraction studies of analogous compounds reveal planar thiadiazole rings with substituents adopting equatorial orientations to minimize steric strain .

Biological Activity and Applications

Anticancer Activity

Thiadiazole derivatives disrupt cancer cell proliferation by inhibiting kinases or topoisomerases. In colon cancer models, 2-amino-5-substituted-1,3,4-thiadiazoles reduced HT-29 cell viability by 80% at 10 µM . Molecular docking studies suggest that the 2-methylphenethyl group could interact with hydrophobic pockets in β-tubulin, making it a candidate for antimitotic drug development .

Material Science Applications

The conjugated π-system of the thiadiazole ring enables applications in organic electronics. Similar compounds have been used as electron-transport layers in OLEDs, with HOMO-LUMO gaps of ~3.5 eV .

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